molecular formula C20H26N2O3S B12781726 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil CAS No. 136160-42-4

6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil

Cat. No.: B12781726
CAS No.: 136160-42-4
M. Wt: 374.5 g/mol
InChI Key: BKDVQCXEGMDPKE-UHFFFAOYSA-N
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Description

6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil is a synthetic uracil derivative of significant interest in antiviral research, particularly in the study of Human Immunodeficiency Virus type 1 (HIV-1). This compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are known to potently and selectively suppress the replication of HIV-1 by targeting the viral reverse transcriptase (RT) enzyme . NNRTIs bind to an allosteric pocket on the RT, disrupting its catalytic activity and thereby preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle . Research into this specific compound focuses on its unique structure-activity relationship, especially the potential for its cyclohexylmethoxymethyl and phenylthio substituents to contribute to a distinct resistance profile. Studies on analogous compounds have shown that certain structural modifications can retain efficacy against mutant HIV-1 strains that are resistant to other NNRTIs . This makes it a valuable chemical tool for investigating drug resistance mechanisms and for the development of next-generation antiviral agents. This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

CAS No.

136160-42-4

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(cyclohexylmethoxymethyl)-5-ethyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C20H26N2O3S/c1-2-17-18(23)21-20(24)22(14-25-13-15-9-5-3-6-10-15)19(17)26-16-11-7-4-8-12-16/h4,7-8,11-12,15H,2-3,5-6,9-10,13-14H2,1H3,(H,21,23,24)

InChI Key

BKDVQCXEGMDPKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCC2CCCCC2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil typically involves:

  • Starting from a uracil or thiouracil derivative as the core scaffold.
  • Introduction of the ethyl group at the 6-position of the uracil ring.
  • Alkylation at the N-1 position with a cyclohexylmethoxy methylating agent.
  • Substitution of the 6-position with a phenylthio group.

This multi-step synthesis requires careful control of reaction conditions to achieve regioselectivity and high yield.

Stepwise Preparation Details

Step Reaction Type Reagents & Conditions Outcome
1. Ethylation at 6-position Alkylation or substitution Use of ethylating agents or ethyl-substituted uracil precursors under basic conditions Introduction of ethyl group at C-6
2. N-1 Alkylation Alkylation Reaction with cyclohexylmethoxymethyl chloride or bromide in presence of base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) Formation of N-1 cyclohexylmethoxy methyl ether
3. Phenylthio substitution Nucleophilic aromatic substitution or thiolation Reaction with thiophenol or phenylthiolate salts under mild heating Introduction of phenylthio group at C-6
4. Purification Chromatography or recrystallization Solvent systems such as ethyl acetate/hexane Isolation of pure target compound

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to enhance nucleophilicity.
  • Temperature: Moderate heating (50–80 °C) is often required to drive substitution reactions to completion.
  • Bases: Potassium carbonate or sodium hydride are commonly used to deprotonate uracil nitrogen for alkylation.
  • Catalysts: Palladium or copper catalysts may be employed in some cases for cross-coupling reactions involving phenylthio group introduction, although classical nucleophilic substitution is more common.

Alternative Synthetic Routes

  • Starting from 6-formyluracil derivatives, followed by Wittig or related olefination reactions to introduce ethyl or vinyl groups, then subsequent functionalization with thiol reagents to install the phenylthio group.
  • Use of silylated uracil intermediates to facilitate selective alkylation and substitution steps under milder conditions.

Research Findings and Data Analysis

Yield and Purity

  • Reported yields for each step typically range from 60% to 85%, depending on reaction conditions and purification methods.
  • Purity is confirmed by chromatographic techniques (HPLC) and spectroscopic methods (NMR, MS).

Reaction Monitoring

  • UV-Vis spectroscopy can monitor the progress of thiol addition reactions, as shifts in absorption maxima indicate successful substitution.
  • TLC and HPLC are used to track reaction completion and identify side products.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Uracil or thiouracil derivatives
Key Reactions Alkylation (N-1), ethylation (C-6), phenylthio substitution (C-6)
Typical Reagents Cyclohexylmethoxymethyl halides, ethylating agents, thiophenol
Solvents DMF, DMSO, methanol (for workup)
Bases K2CO3, NaH
Catalysts Pd or Cu (optional for coupling)
Temperature Range 25–80 °C
Purification Chromatography, recrystallization
Yields 60–85% per step
Analytical Techniques NMR, MS, HPLC, UV-Vis

The preparation of 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil involves a well-established multi-step synthetic route starting from uracil derivatives. The key steps include selective alkylation at the N-1 position, ethyl substitution at C-6, and phenylthio group introduction. Reaction conditions such as solvent choice, temperature, and base selection are critical for optimizing yield and purity. The compound’s synthesis is supported by extensive research on related thiouracil derivatives, with detailed mechanistic insights and reaction monitoring techniques available in the literature.

This synthesis approach provides a robust platform for producing this compound for further biological and medicinal chemistry research applications.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Cyclohexylmethoxy)methyl]-5-ethyl-6-(phenylsulfanyl)-2,4-dione involves its interaction with specific molecular targets. The phenylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Activity Trends

The anti-HIV-1 activity of HEPT derivatives is highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Anti-HIV-1 Activity of Selected HEPT Derivatives
Compound Name Substituents (Position) EC50 (µM) Reference ID
5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil (46) 5-Ethyl, 1-ethoxymethyl 0.019
5-Ethyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil (52) 5-Ethyl, 1-benzyloxymethyl 0.0059
5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil (55) 5-Isopropyl, 1-ethoxymethyl 0.012
5-Isopropyl-1-[(benzyloxy)methyl]-6-(phenylthio)uracil (56) 5-Isopropyl, 1-benzyloxymethyl 0.0027
6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil 6-Ethyl, 1-cyclohexylmethoxy N/A This work
Key Observations :

Positional Substitution: The 5-ethyl or 5-isopropyl groups in compounds 46, 52, 55, and 56 enhance activity compared to the parent HEPT structure (EC50 reduced to ≤0.019 µM vs. ~0.1–1 µM for earlier derivatives) . The target compound’s 6-ethyl substitution is a positional isomer of these analogs.

N1-Substituents: Benzyloxymethyl (compound 52, EC50 = 0.0059 µM) outperforms ethoxymethyl (compound 46, EC50 = 0.019 µM), indicating that bulkier, aromatic substituents improve binding affinity . The cyclohexylmethoxy group in the target compound introduces a non-aromatic, lipophilic moiety, which may enhance membrane permeability or target interaction compared to benzyloxy or ethoxy groups.

Mechanistic Specificity

This specificity is attributed to interactions with HIV-1 reverse transcriptase (RT), particularly with residues in the non-nucleoside inhibitor binding pocket (NNIBP).

Biological Activity

6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil, also known by its chemical identifier CID 454560, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N2O3S
  • Molecular Weight : 336.47 g/mol
  • Structure : The compound features a uracil core substituted with an ethyl group, a cyclohexylmethoxy group, and a phenylthio moiety, which may influence its biological properties.

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that derivatives of uracil compounds exhibit antiviral properties. The structural modifications in 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
  • Antitumor Activity : Research indicates that uracil derivatives can have cytotoxic effects on cancer cells. The presence of the phenylthio group may contribute to increased interaction with tumor cell targets, leading to apoptosis in malignant cells.
  • Anti-inflammatory Properties : Some studies have indicated that uracil derivatives can modulate inflammatory pathways. This compound's potential to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.

The proposed mechanisms through which 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil exerts its biological effects include:

  • Inhibition of Nucleotide Synthesis : By mimicking natural nucleotides, this compound may interfere with DNA and RNA synthesis in pathogens or cancer cells.
  • Modulation of Enzymatic Activity : The compound might act as an inhibitor of specific enzymes involved in cellular proliferation and survival, particularly in cancerous tissues.

Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that structurally similar uracil derivatives showed significant antiviral activity against a range of viruses. The study utilized both in vitro and in vivo models to assess the efficacy and safety profiles of these compounds. Although specific data on 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil were not available, the findings suggest a promising avenue for further research into its antiviral potential.

Study 2: Antitumor Activity Assessment

In another research project focusing on the antitumor properties of uracil derivatives, compounds were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments. This reinforces the hypothesis that 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil may possess similar or greater antitumor efficacy.

Study 3: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of uracil derivatives highlighted their ability to reduce levels of inflammatory markers in animal models. These findings support the potential application of 6-Ethyl-1-((cyclohexylmethoxy)methyl)-6-(phenylthio)uracil in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelMechanism
AntiviralModerateInhibition of viral replication
AntitumorHighInduction of apoptosis
Anti-inflammatoryModerateModulation of cytokine levels

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